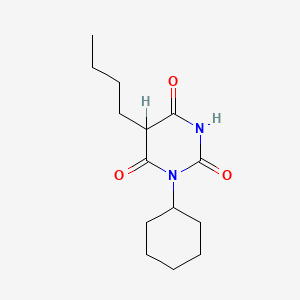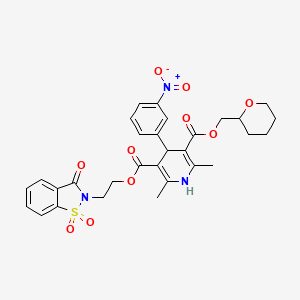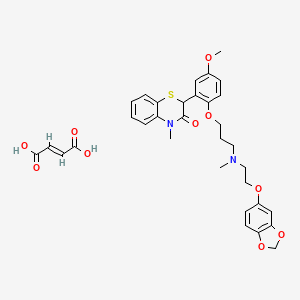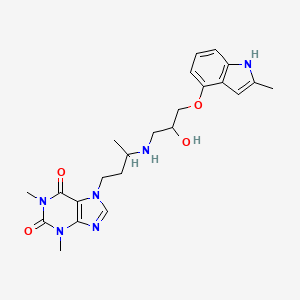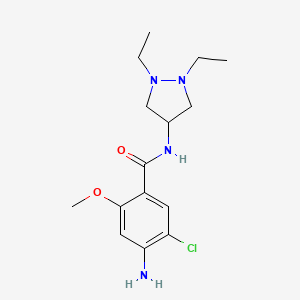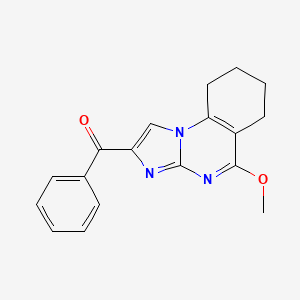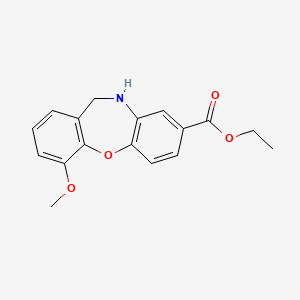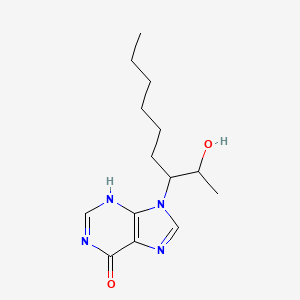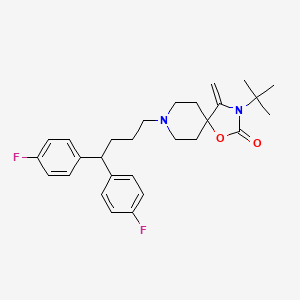
Tiagabine
Overview
Description
Tiagabine is a pharmaceutical compound primarily used as an anticonvulsant medication. It is known for its effectiveness in treating partial seizures in individuals with epilepsy. This compound is also used off-label for the treatment of anxiety disorders and panic disorder .
Scientific Research Applications
Tiagabine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying GABA reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter systems and neuronal function.
Medicine: Primarily used as an anticonvulsant and for treating anxiety disorders. .
Industry: Utilized in the development of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
Target of Action
Tiagabine primarily targets the GABA uptake carrier , a protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) into presynaptic neurons . GABA is the major inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability .
Mode of Action
This compound operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . By blocking the reuptake of GABA, this compound increases the availability of GABA for receptor binding on the surfaces of post-synaptic cells . This enhanced GABA activity leads to an overall decrease in neuronal excitability, contributing to its anticonvulsant effects .
Biochemical Pathways
This suggests that this compound prevents the propagation of neural impulses that contribute to seizures through a GABAergic action .
Pharmacokinetics
This compound exhibits linear pharmacokinetics over a single dose range of 2 mg to 24 mg . After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 1.0 L/kg, and it is 96% bound to human plasma proteins . This compound is substantially metabolized (98%) in the liver, primarily by the CYP3A4 isoenzyme . Approximately 2% of an oral dose of this compound is excreted unchanged, with 25% and 63% of the remaining dose excreted into the urine and feces, respectively, primarily as metabolites .
Result of Action
The primary result of this compound’s action is a reduction in neuronal excitability, which is achieved by enhancing the activity of GABA . This makes this compound effective as an anticonvulsant, used in the treatment of partial seizures . It is also used off-label in the treatment of anxiety disorders and panic disorder .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of this compound. Specifically, drugs that induce or inhibit CYP3A4, the primary enzyme responsible for this compound metabolism, can alter the drug’s pharmacokinetics . Additionally, individual variations in liver function can impact the metabolism and efficacy of this compound .
Safety and Hazards
Tiagabine-related status epilepticus (SE) is an uncommon complication of this compound use. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiagabine involves several steps, starting with the preparation of key intermediates. One common method involves the alkylation of nipecotic acid with a dithiophene derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound hydrochloride involves a streamlined process to ensure high yield and purity. The synthesis route includes the preparation of anhydrous this compound hydrochloride using single or mixed organic solvents. The process is designed to remove residual organic solvents to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tiagabine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxo derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the thiophene rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as N-bromosuccinimide (NBS) are used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of this compound, and substituted derivatives with modified functional groups .
Comparison with Similar Compounds
Similar Compounds
Vigabatrin: Another GABAergic anticonvulsant that inhibits GABA transaminase.
Gabapentin: A GABA analog used to treat seizures and neuropathic pain.
Pregabalin: Similar to gabapentin, used for epilepsy and anxiety disorders.
Uniqueness of Tiagabine
This compound is unique in its selective inhibition of GABA reuptake, which distinguishes it from other anticonvulsants that may have broader mechanisms of action. Its specificity for GABA reuptake sites makes it particularly effective in enhancing GABAergic inhibition without affecting other neurotransmitter systems .
Properties
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJUNZJWGZTSKL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023663 | |
| Record name | Tiagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiagabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.11e-02 g/L | |
| Record name | Tiagabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Though the exact mechanism by which Tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor., Although the precise mechanism of action of tiagabine is unknown, the drug enhances inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Tiagabine increases the amount of GABA available in extracellular spaces of the globus pallidus, ventral pallidum, and substantia nigra, suggesting a GABA-mediated anticonvulsant mechanism of action (i.e., inhibition of neural impulse propagations that contribute to seizures). Tiagabine inhibits presynaptic neuronal and glial GABA reuptake, and increases the amount of GABA available for postsynaptic receptor binding. The drug does not stimulate GABA release, and does not have activity at other receptor binding and uptake sites at concentrations that inhibit the uptake of GABA. Tiagabine selectively blocks presynaptic GABA uptake by binding reversibly and saturably to recognition sites associated with GABA transporter protein in neuronal and glial membranes., In vitro binding studies indicate that tiagabine does not inhibit substantially the uptake of dopamine, norepinephrine, serotonin, glutamate, or choline, and does not bind substantially to dopamine D1 or D2; cholinergic muscarinic; serotonergic type 1A, type 2, or type 3 (5HT1A, 5HT2, or 5HT3, respectively); alpha1- or alpha2-adrenergic; beta1- or beta2-adrenergic; histamine H2 or H3; adenosine A1 or A2; opiate mu or kappa1; glutamate N-methyl-d- aspartate (NMDA); or GABAA receptors. Also, tiagabine has little or no affinity for sodium or calcium channels. Tiagabine binds to histamine H1, serotonergic type 1B (5HT1B), benzodiazepine, and chloride channel receptors at concentrations 20-400 times those that inhibit the uptake of GABA. | |
| Record name | Tiagabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TIAGABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
115103-54-3 | |
| Record name | Tiagabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiagabine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiagabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80I64HMNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIAGABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiagabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tiagabine exerts its therapeutic effect by selectively inhibiting the reuptake of gamma-aminobutyric acid (GABA) into neurons and glia. [, , , , , ] This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing GABAergic neurotransmission. [, , , , , ]
A: this compound demonstrates high selectivity for the GABA transporter subtype 1 (GAT-1), which is predominantly localized in presynaptic terminals of neurons. [, , , ]
A: The elevated GABA levels result in prolonged activation of GABAA receptors, leading to increased inhibitory postsynaptic potentials. [, , ] This enhanced inhibition helps suppress neuronal hyperexcitability, which is believed to be the underlying mechanism for its anticonvulsant activity. [, , ]
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the stereoselectivity of this compound binding to the human GAT1. [] These simulations revealed that the specific configuration of the protonated -NH group and the -COOH group of this compound significantly influenced its binding affinity and stability within the GAT1 binding pocket. []
A: MD simulations suggest that this compound enantiomers with the protonated -NH group in the R-conformation and the -COOH group in the equatorial configuration exhibit stronger binding to the hGAT1 binding pocket. [] This stereoselectivity highlights the importance of specific structural features for optimal interaction with the target. []
A: Research has explored the stability of this compound in liquid formulations to address this issue. [] Studies found that this compound remained stable in both 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1) vehicles for up to 3 months at 4°C and for at least 6 weeks at 25°C. [] This suggests that extemporaneously prepared liquid formulations of this compound could be a viable option for patients who cannot swallow tablets.
A: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Its bioavailability is approximately 90%. [] Food intake can slow down the rate but not the extent of this compound absorption. [] this compound is primarily metabolized in the liver by the cytochrome P450 enzyme, specifically the CYP3A subfamily. [, ]
A: Yes, this compound has shown antinociceptive effects in various animal models of pain, including the hot-plate test, the formalin test, and a model of dynorphin-induced chronic allodynia. [, ] These findings suggest that this compound might have potential therapeutic benefits in managing pain conditions. [, ]
A: High-performance liquid chromatography (HPLC) is a common technique used to analyze this compound concentrations in various matrices, including biological samples and pharmaceutical formulations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


